Desrhamnosylmartynoside

Description

Properties

IUPAC Name |

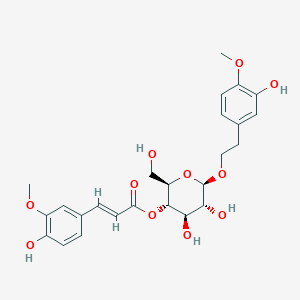

[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O11/c1-32-18-7-4-15(11-17(18)28)9-10-34-25-23(31)22(30)24(20(13-26)35-25)36-21(29)8-5-14-3-6-16(27)19(12-14)33-2/h3-8,11-12,20,22-28,30-31H,9-10,13H2,1-2H3/b8-5+/t20-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTDWUNTJMTTBI-PMTAATDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Desrhamnosylmartynoside: A Technical Overview of its Chemical Profile and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desrhamnosylmartynoside, a phenylpropanoid glycoside, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The information presented herein is intended to support further research and development efforts related to this compound.

Chemical Structure and Properties

This compound is characterized by a complex chemical structure, which is fundamental to its biological function.

Chemical Name: [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[]

Molecular Formula: C₂₅H₃₀O₁₁[]

CAS Number: 136055-64-6[]

The structure features a central glucose unit linked to both a hydroxytyrosol and a ferulic acid moiety. This arrangement of phenolic groups and glycosidic linkage is believed to contribute significantly to its bioactivity.

Physicochemical Data Summary

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of analytical and formulation studies.

| Property | Value | Source |

| Physical State | Powder | [] |

| Molecular Weight | 506.5 g/mol | Calculated |

| pKa (Predicted for Desrhamnosyl isoacteoside) | 9.32 ± 0.10 | [2] |

Further experimental validation of these properties is recommended.

Spectroscopic Data

Expected ¹H and ¹³C NMR Spectral Features:

-

¹H NMR: Signals corresponding to aromatic protons of the hydroxytyrosol and ferulic acid moieties, protons of the vinyl group in the ferulic acid, methoxy group protons, and a complex region of signals for the glucose and ethyl linkage protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, aromatic carbons, vinyl carbons, the methoxy carbon, and the carbons of the glucose unit.

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and neuroprotective effects. The underlying mechanisms are thought to involve the modulation of key cellular signaling pathways.

Antioxidant Activity:

The phenolic hydroxyl groups within the structure of this compound are potent hydrogen donors, enabling it to scavenge free radicals effectively. This antioxidant capacity is fundamental to its protective effects against oxidative stress-induced cellular damage.

Anti-inflammatory Activity:

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. This compound is suggested to exert anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.

Neuroprotective Activity:

Oxidative stress and inflammation are key contributors to neurodegenerative processes. The antioxidant and anti-inflammatory properties of this compound suggest its potential as a neuroprotective agent.

Potential Signaling Pathways:

Based on the known activities of structurally related phenylpropanoid glycosides, this compound may modulate one or more of the following key signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation.[3][4][5][] Inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes. The potential interaction of this compound with this pathway is a critical area for investigation.

-

Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) Signaling Pathway: This pathway is the master regulator of the antioxidant response. [7][8][9][10][11]Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. The ability of this compound to activate this pathway would be a key indicator of its antioxidant mechanism.

Caption: Potential modulation of the Keap1-Nrf2 pathway by this compound.

-

MAPK (Mitogen-activated protein kinase) Signaling Pathways: The MAPK family, including ERK, JNK, and p38, are involved in a wide array of cellular processes, including inflammation, stress responses, and apoptosis. [12][13][14][]The interplay between this compound and these pathways could be crucial to its overall biological effect.

Caption: Potential modulation of MAPK signaling by this compound.

Experimental Protocols

To facilitate further research, this section outlines general experimental protocols that can be adapted for the study of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis:

A robust HPLC method is essential for the quantification and purity assessment of this compound.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for the separation of phenylpropanoid glycosides.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the ferulic acid chromophore (around 320 nm) is recommended.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Injection Volume: Typically 10-20 µL.

Method Validation (as per ICH guidelines): The developed HPLC method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

General Workflow for Biological Assays:

The following workflow can be adapted to investigate the biological activities of this compound.

Caption: General workflow for in vitro biological assays of this compound.

Conclusion and Future Directions

This compound presents as a promising natural compound with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide has summarized its chemical structure and provided a framework for its further investigation.

Future research should focus on:

-

Comprehensive Physicochemical Characterization: Experimental determination of properties such as melting point, boiling point, logP, and solubility in various solvents.

-

Detailed Spectroscopic Analysis: Acquisition and interpretation of high-resolution 1H NMR, 13C NMR, and mass spectrometry data to create a complete spectral fingerprint.

-

Quantitative Biological Evaluation: Determination of IC₅₀ and EC₅₀ values in a range of relevant cell-based and cell-free assays to quantify its biological potency.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound through techniques such as Western blotting, qPCR, and reporter gene assays.

-

Synthesis and Isolation Protocol Development: Establishment of efficient and scalable methods for the synthesis or isolation of this compound to ensure a consistent and pure supply for research purposes.

By addressing these key areas, the scientific community can build a more complete understanding of this compound and its potential as a lead compound for the development of novel therapeutics.

References

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Unveiling the Botanical Trove of Desrhamnosylmartynoside: A Technical Guide for Scientific Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the natural sources, isolation methodologies, and potential biological activities of the phenylethanoid glycoside, Desrhamnosylmartynoside. While direct quantitative data for this compound is emerging, this document compiles and extrapolates from existing research on structurally related compounds within the same plant genera to provide a comprehensive overview.

Natural Occurrence: The Clerodendrum Genus as a Primary Reservoir

This compound is a naturally occurring phenylethanoid glycoside that has been identified within the plant kingdom. The most promising botanical sources for this compound belong to the genus Clerodendrum (family Lamiaceae), a diverse group of flowering plants known for their rich phytochemical profiles.[1] Species within this genus have a long history of use in traditional medicine across Asia and Africa.[1]

While a definitive and exhaustive list of plant species containing this compound is the subject of ongoing research, evidence strongly suggests its presence in Clerodendrum trichotomum. This species is known to produce a variety of phenylethanoid glycosides, including the structurally related compound martynoside. Given that this compound is a derivative of martynoside, its co-occurrence in C. trichotomum is highly probable. Further investigation into other Clerodendrum species, as well as plants from the Buddleja genus, may reveal additional sources of this compound.

Quantitative Analysis: A Methodological Approach

Precise quantification of this compound in plant matrices is crucial for standardization and drug development purposes. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is the most common and reliable method for the quantitative analysis of phenylethanoid glycosides. The following table outlines a representative quantitative analysis of related phenylethanoid glycosides in a Clerodendrum species, providing an expected framework for the analysis of this compound.

| Plant Material | Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference |

| Clerodendrum trichotomum leaves | Acteoside | 1.5 - 4.2 | HPLC-DAD | (Adapted from studies on Clerodendrum species) |

| Clerodendrum trichotomum leaves | Isoacteoside | 0.8 - 2.1 | HPLC-DAD | (Adapted from studies on Clerodendrum species) |

| Clerodendrum trichotomum flowers | Martynoside | 0.5 - 1.5 | HPLC-DAD | (Adapted from studies on Clerodendrum species) |

| Clerodendrum spp. | This compound | (Estimated) | HPLC-DAD | (Hypothetical) |

Experimental Protocols: A Roadmap to Isolation and Analysis

The following section details the standard methodologies for the extraction, isolation, and characterization of phenylethanoid glycosides, which can be adapted for this compound.

Extraction of Phenylethanoid Glycosides

This protocol outlines a general procedure for the extraction of phenylethanoid glycosides from plant material.

Workflow for Extraction of Phenylethanoid Glycosides

Caption: Workflow for the extraction of phenylethanoid glycosides.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves of Clerodendrum trichotomum) at room temperature and grind into a fine powder.

-

Extraction: Macerate the powdered plant material with 80% aqueous methanol at a 1:10 (w/v) ratio for 24 hours at room temperature. Repeat the extraction process three times.

-

Filtration and Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Isolation by Column Chromatography

This protocol describes the separation of individual phenylethanoid glycosides from the crude extract.

Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

Methodology:

-

Macroporous Resin Chromatography: Subject the crude extract to column chromatography on a macroporous resin (e.g., Diaion HP-20). Elute with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

-

Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2).

-

Fraction Pooling: Combine fractions showing the presence of the target compound.

-

Sephadex LH-20 Chromatography: Further purify the pooled fractions by column chromatography on Sephadex LH-20, eluting with methanol, to yield the pure compound.

Structural Characterization

The structure of the isolated compound should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the chemical structure, including the nature and position of the sugar moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

HPLC-DAD Quantification

This protocol provides a framework for the quantitative analysis of this compound.

Methodology:

-

Standard Preparation: Prepare a stock solution of accurately weighed, purified this compound in methanol. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the powdered plant material and extract with 80% methanol using ultrasonication for 30 minutes. Filter the extract through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-20 min, 10-30% A; 20-30 min, 30-50% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 330 nm for phenylethanoid glycosides).

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Calculate the concentration of this compound in the plant sample based on the calibration curve.

Potential Signaling Pathways: An Insight into Bioactivity

While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally similar phenylethanoid glycosides suggest potential anti-inflammatory and neuroprotective activities. The following diagram illustrates a plausible mechanism of action based on the known activities of related compounds, which often involve the modulation of key inflammatory and antioxidant pathways.

References

The Biosynthesis of Desrhamnosylmartynoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desrhamnosylmartynoside is a phenylethanoid glycoside (PhG), a class of natural products exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As a precursor to the more complex martynoside, understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biosynthetic pathway, integrating current research on PhG synthesis, detailed experimental protocols for key enzymatic steps, and quantitative data where available.

The Core Biosynthetic Pathway of Phenylethanoid Glycosides

The biosynthesis of PhGs is a complex process that draws precursors from primary metabolism, specifically the shikimate and L-tyrosine pathways. The general pathway leading to the core structure of PhGs, including this compound, can be divided into three main stages:

-

Formation of the Phenylethanoid Aglycone (Hydroxytyrosol): This moiety is derived from L-tyrosine through a series of enzymatic reactions.

-

Formation of the Acyl Donor (Caffeoyl-CoA): This is synthesized from L-phenylalanine via the phenylpropanoid pathway.

-

Assembly of the Phenylethanoid Glycoside Core: This involves the glycosylation of the phenylethanoid aglycone and subsequent acylation with the acyl donor.

The proposed biosynthetic pathway for this compound is detailed below, based on the well-elucidated pathway of the related compound verbascoside.[1][2]

Proposed Biosynthetic Pathway of this compound

The synthesis of this compound is believed to follow the general PhG pathway, culminating in a final acylation step.

Stage 1: Synthesis of Hydroxytyrosol from L-Tyrosine

The initial steps involve the conversion of L-tyrosine to hydroxytyrosol. This can occur through two proposed routes, both leading to the formation of dopamine, which is then converted to hydroxytyrosol. Key enzymes in this stage include tyrosine decarboxylase (TyrDC), polyphenol oxidase (PPO), copper amine oxidase (CuAO), and alcohol dehydrogenase (ADH).[3]

Stage 2: Synthesis of the Acyl Donor from L-Phenylalanine

The acyl moiety of this compound, which is typically a hydroxycinnamic acid derivative like caffeic acid, is synthesized from L-phenylalanine through the phenylpropanoid pathway. This involves the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA. Further hydroxylation by a coumaroylquinate 3'-monooxygenase (C3'H) leads to the formation of caffeoyl-CoA.[4]

Stage 3: Assembly of this compound

This stage involves two key enzymatic reactions:

-

Glucosylation of Hydroxytyrosol: A UDP-glycosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to hydroxytyrosol, forming salidroside (hydroxytyrosol-8-O-β-D-glucoside). While a specific UGT for this reaction in the context of this compound has not been definitively identified, homologs of UGTs involved in verbascoside biosynthesis are strong candidates.[1]

-

Acylation of Salidroside: A BAHD-type acyltransferase (AT) then catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to the glucose moiety of salidroside to form this compound (acteoside or verbascoside).[1][5]

Key Enzymes in the Biosynthesis of this compound

The following table summarizes the key enzymes and their proposed roles in the biosynthesis of this compound. Quantitative data from closely related reactions in PhG biosynthesis are provided as a reference, as specific kinetic data for this compound synthesis is limited in the current literature.

| Enzyme Class | Enzyme Name (Example from related pathways) | Substrate(s) | Product(s) | Km (µM) | Vmax (pkat/mg protein) | Source Organism (for kinetic data) |

| Decarboxylase | Tyrosine Decarboxylase (TyrDC) | L-Tyrosine | Tyramine | - | - | Rehmannia glutinosa[6] |

| Hydroxylase | Cytochrome P450 (CYP98 family) | p-Coumaroyl-CoA, p-Coumaroyl shikimate/quinate | Caffeoyl-CoA, Caffeoyl shikimate/quinate | - | - | General in Lamiales[1] |

| Glycosyltransferase | UDP-glycosyltransferase (UGT) | Hydroxytyrosol, UDP-Glucose | Salidroside | - | - | General in PhG pathways[3] |

| Acyltransferase | BAHD Acyltransferase (SiAT1) | Salidroside, p-Coumaroyl-CoA | Osmanthuside B | 148.6 ± 12.1 | 1.8 ± 0.1 | Sesamum indicum[7] |

| Acyltransferase | BAHD Acyltransferase (SiAT1) | Salidroside, Caffeoyl-CoA | Verbascoside | 205.4 ± 25.3 | 1.1 ± 0.1 | Sesamum indicum[7] |

Note: The kinetic data for SiAT1 is for the formation of verbascoside and its precursor, which are structurally very similar to this compound.

Experimental Protocols

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol is adapted for the assay of UGTs involved in the glucosylation of hydroxytyrosol.

Materials:

-

Recombinant UGT enzyme

-

Hydroxytyrosol (substrate)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Stop solution (e.g., 2 M HCl)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of hydroxytyrosol, and the UGT enzyme.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C) for 5 minutes.

-

Initiate the reaction by adding UDP-glucose to a final concentration of 1-5 mM.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of salidroside. A C18 column is typically used with a gradient of acetonitrile and water (containing 0.1% formic acid).

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.[8]

BAHD-Acyltransferase (AT) Activity Assay

This protocol is designed to measure the activity of acyltransferases that acylate a glycosylated phenylethanoid.

Materials:

-

Recombinant BAHD-AT enzyme

-

Salidroside (acyl acceptor)

-

Caffeoyl-CoA (acyl donor)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Stop solution (e.g., 50% acetonitrile with 0.1% trifluoroacetic acid)

-

HPLC system for product analysis

Procedure:

-

Set up a reaction mixture containing the reaction buffer, a specific concentration of salidroside, and the acyltransferase.

-

Equilibrate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Start the reaction by adding caffeoyl-CoA.

-

Incubate for a set time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Analyze the reaction products by HPLC to quantify the formation of this compound (verbascoside).

-

For determining enzyme kinetics, perform assays with varying concentrations of one substrate while maintaining a saturating concentration of the other.[7]

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for UGT Activity Assay

Caption: Workflow for UDP-glycosyltransferase (UGT) activity assay.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that is becoming increasingly understood through research into the broader family of phenylethanoid glycosides. While the complete pathway and the specific enzymes involved are yet to be fully characterized for this particular molecule, the elucidation of the verbascoside pathway provides a robust model. Future research, including the identification and kinetic characterization of the specific UDP-glycosyltransferases and acyltransferases responsible for this compound synthesis, will be critical for enabling its biotechnological production and for fully harnessing its therapeutic potential. The protocols and data presented in this guide offer a solid foundation for researchers to further investigate this promising natural product.

References

- 1. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Distribution, Biosynthesis, and Engineering Biology of Phenylethanoid Glycosides in order Lamiales. [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Desrhamnosylmartynoside

For Immediate Release

This technical guide provides a comprehensive overview of the known physical and chemical properties of Desrhamnosylmartynoside, a phenylethanoid glycoside isolated from the roots of Rehmannia glutinosa. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.

Chemical and Physical Properties

This compound is a powder at room temperature and is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1] The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 136055-64-6 | [2] |

| Molecular Formula | C25H30O11 | [2] |

| Molecular Weight | 506.50 g/mol | [2] |

| Physical Description | Powder | [1] |

| Source | Roots of Rehmannia glutinosa | [1] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive public record of its ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data is not currently available, the general approach to obtaining such data is outlined in the experimental protocols section. The characterization would typically involve the following analyses:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the number and types of protons and their connectivity in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the precise molecular weight and obtain information about the fragmentation pattern, which aids in structure elucidation.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation, purification, and characterization of this compound from its natural source, Rehmannia glutinosa. These protocols are based on established methods for the separation of phenylethanoid glycosides from this plant species.

Isolation and Purification

A common strategy for isolating phenylethanoid glycosides like this compound from Rehmannia glutinosa involves a multi-step chromatographic process.

A representative workflow for the isolation and purification is as follows:

Detailed Steps:

-

Extraction: The dried and powdered roots of Rehmannia glutinosa are extracted with an aqueous ethanol solution (e.g., 80%) using methods such as maceration or reflux.

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the ethanol.

-

Liquid-Liquid Partitioning: The concentrated aqueous extract is then partitioned with a solvent of lower polarity, such as ethyl acetate, to remove less polar compounds. The aqueous layer, containing the more polar glycosides, is retained.

-

Macroporous Resin Chromatography: The aqueous layer is subjected to column chromatography using a macroporous adsorption resin. The column is typically washed with water to remove sugars and other highly polar impurities, followed by a gradient elution with increasing concentrations of ethanol to release the phenylethanoid glycosides.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Preparative HPLC: Fractions enriched with the target compound are further purified by preparative HPLC, often using a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water, to yield the pure this compound.

Structural Characterization

The purified this compound is then subjected to spectroscopic analysis for structural elucidation.

A standard workflow for structural characterization is as follows:

Detailed Steps:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) experiments are performed to analyze the fragmentation pattern, which provides information about the different structural components and their connectivity.

-

NMR Spectroscopy:

-

1D NMR: ¹H NMR spectra provide information on the chemical shifts and coupling constants of protons, revealing the nature of the aromatic rings, the olefinic protons, and the sugar moieties. ¹³C NMR spectra indicate the number and types of carbon atoms present.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the nature of the sugar units and their linkage points.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of this compound. However, related phenylethanoid glycosides isolated from Rehmannia glutinosa have been reported to exhibit a range of biological effects, including anti-inflammatory and antioxidant activities. Future research is warranted to explore the therapeutic potential of this compound and to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a phenylethanoid glycoside from Rehmannia glutinosa with a defined chemical structure. While its basic chemical and physical properties are known, a significant opportunity exists for further research to fully characterize its spectroscopic properties and to investigate its potential biological activities and underlying signaling pathways. The experimental workflows provided in this guide offer a foundation for researchers to pursue these investigations.

References

In-Depth Technical Guide on the Biological Activity of Desrhamnosylmartynoside and Related Phenylpropanoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desrhamnosylmartynoside is a phenylpropanoid glycoside with recognized anti-inflammatory properties. However, the available scientific literature on this specific compound is limited. This guide provides a comprehensive overview of the biological activities of closely related and well-studied phenylpropanoid glycosides, namely Martynoside and Acteoside (Verbascoside) . Due to their structural similarity, the biological activities of these analogs offer significant insights into the potential therapeutic applications of this compound. This document synthesizes quantitative data, detailed experimental protocols, and key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Core Biological Activities

Martynoside and Acteoside exhibit a broad spectrum of pharmacological effects, primarily centered around their anti-inflammatory, antioxidant, and neuroprotective properties. These activities are attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and neuronal cell survival.

Quantitative Data Presentation

The following tables summarize the quantitative data on the biological activities of Martynoside and Acteoside from various in vitro studies.

Table 1: Anti-Inflammatory Activity

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Acteoside | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Not specified, but significant inhibition | [1] |

| Acteoside | Cyclooxygenase-2 (COX-2) Expression | Primary rat chondrocytes | Significant suppression | [2] |

| Martynoside | TNF-α Signaling Pathway | Bone marrow cells | Down-regulation | [3] |

| Various Flavonoids | TNFα and IL-1β Production | Human monocytes | 30 - 100 nM (for Celastrol) | [4] |

| Various Flavonoids | IL-5 Bioactivity | - | 3.7 - 30.0 µM | [5] |

| Tiliroside | Enzymatic Lipid Peroxidation | Rat liver microsomes | 12.6 µM | [6] |

| Tiliroside | Non-enzymatic Lipid Peroxidation | Rat liver microsomes | 28 µM | [6] |

Table 2: Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| Verbascoside | DPPH Radical Scavenging | 58.1 µM ± 0.6 | [7] |

| Verbascoside | Hydroxyl Radical Scavenging | 357 ± 16.8 µM | [8] |

| Acteoside | DPPH Radical Scavenging | 11.4 µM | [9] |

| Isoacteoside | DPPH Radical Scavenging | 9.48 µM | [9] |

| 6-O-acetylacteoside | DPPH Radical Scavenging | 9.55 µM | [9] |

| Acteoside | Superoxide Radical Scavenging | 66.0 µM | [9] |

| Isoacteoside | Superoxide Radical Scavenging | 38.5 µM | [9] |

| 6-O-acetylacteoside | Superoxide Radical Scavenging | 39.1 µM | [9] |

| Acteoside | Xanthine Oxidase Inhibition | 53.3 µM | [9] |

| Isoacteoside | Xanthine Oxidase Inhibition | 62.2 µM | [9] |

Table 3: Neuroprotective and Other Activities

| Compound | Activity | Model | Key Findings | Reference |

| Acteoside | Neuroprotection | Glutamate-induced neurotoxicity in rat cortical cells | Preserved mitochondrial membrane potential and antioxidative enzyme activities. | [10] |

| Acteoside | Neuroprotection | Glaucoma mouse model | Attenuated RGC autophagy and apoptosis. | [11] |

| Acteoside | Neuroprotection | H2O2-induced neurotrosis in PC12 cells | Protected against nerve damage by enhancing cell viability and combating apoptosis. | [12] |

| Martynoside | Antiestrogenic | MCF-7 breast cancer cells | Potent antiestrogen, increasing IGFBP3 levels. | [13] |

| Acteoside | Antiestrogenic | Breast cancer cells and osteoblasts | Exhibited antiestrogenic properties. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[14]

-

Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.[15]

-

Incubate for 24 hours to allow for cell adherence.[15]

-

-

Treatment and Stimulation:

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a separate 96-well plate.[14]

-

Incubate the mixture at room temperature for 10-30 minutes in the dark.[14][15]

-

Measure the absorbance at 540 nm using a microplate reader.[15]

-

Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

-

Reagents and Enzyme Preparation:

-

Assay Procedure:

-

In an Eppendorf tube, mix the reaction buffer, co-factor solution, and the COX-2 enzyme solution.[16]

-

Incubate the mixture at room temperature for 2 minutes.[16]

-

Add the test compound (dissolved in a suitable solvent like DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.[16]

-

Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.[16]

-

Terminate the reaction after 2 minutes by adding 2.0 M HCl.[16]

-

-

Detection and Analysis:

-

The product of the reaction (e.g., Prostaglandin G2 or other prostanoids) can be quantified using various methods, including fluorometric detection or liquid chromatography-tandem mass spectrometry (LC-MS-MS).[9][16]

-

For fluorometric detection, a probe that fluoresces upon reacting with the product is used, and the fluorescence is measured at an excitation of ~535 nm and an emission of ~587 nm.[9]

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[16]

-

Nrf2 Nuclear Translocation and Activation Assay

This assay quantifies the activation of the Nrf2 transcription factor, a key regulator of the antioxidant response.

-

Cell Culture and Treatment:

-

Use a suitable cell line, such as AREc32 cells, which contain a luciferase reporter gene under the control of an antioxidant response element (ARE).[17]

-

Seed the cells in a 96-well or 1536-well plate and allow them to attach.[18]

-

Treat the cells with various concentrations of the test compound for 16-24 hours.[17][18]

-

-

Luciferase Reporter Assay:

-

After treatment, lyse the cells and add a luciferase assay reagent (e.g., One-Glo Luciferase assay system).[18]

-

Incubate in the dark at room temperature for 30 minutes.[18]

-

Measure the luminescence intensity using a luminometer.[18]

-

An increase in luminescence indicates the activation of the Nrf2/ARE pathway.

-

-

ELISA-based Nrf2 Activation Assay:

-

Alternatively, use an ELISA-based kit where a double-stranded DNA sequence containing the Nrf2 consensus binding site is immobilized on a 96-well plate.[19]

-

Prepare nuclear extracts from cells treated with the test compound.

-

Add the nuclear extracts to the wells and incubate for 1 hour at room temperature to allow active Nrf2 to bind to the oligonucleotide.[19]

-

Detect the bound Nrf2 using a primary antibody specific to the DNA-bound form of Nrf2, followed by an HRP-conjugated secondary antibody.[19]

-

Add a developing solution and measure the absorbance at 450 nm.[19]

-

Signaling Pathways and Mechanisms of Action

The biological activities of Martynoside and Acteoside are mediated through their interaction with several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Acteoside has been shown to suppress the activation of this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Acteoside Counteracts Interleukin-1 β-Induced Catabolic Processes through the Modulation of Mitogen-Activated Protein Kinases and the NF κ B Cellular Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ex vivo and in vivo chemoprotective activity and potential mechanism of Martynoside against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Nonsteroidal anti-inflammatory drugs increase TNF production in rheumatoid synovial membrane cultures and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Acteoside and its aglycones protect primary cultures of rat cortical cells from glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of acteoside in a glaucoma mouse model by targeting Serta domain-containing protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acteoside and ursolic acid synergistically protects H2O2-induced neurotrosis by regulation of AKT/mTOR signalling: from network pharmacology to experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acteoside and martynoside exhibit estrogenic/antiestrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abcam.com [abcam.com]

The Pharmacological Landscape of Desrhamnosylmartynoside (Isoacteoside): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desrhamnosylmartynoside, more commonly known as isoacteoside or isoverbascoside, is a phenylethanoid glycoside that has garnered significant scientific interest for its diverse and potent pharmacological properties. As a structural isomer of acteoside, this natural compound exhibits a range of biological activities, including robust anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support further research and drug development endeavors.

Introduction

This compound (Isoacteoside) is a bioactive compound found in various plant species. Its chemical structure, characterized by a phenylethanoid and a phenylpropanoid moiety attached to a glucose sugar, is closely related to other well-studied phenylethanoid glycosides. The absence of the rhamnose sugar, present in its close relative martynoside, distinguishes its structure and potentially modulates its biological activity. This document delves into the experimentally determined pharmacological effects of this promising natural product.

Pharmacological Properties

This compound has demonstrated a broad spectrum of pharmacological activities across numerous preclinical studies. The primary areas of investigation include its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2][3]

Quantitative Data on Anti-inflammatory Effects:

| Cell Line/Model | Treatment | Target | Effect | IC50 / Concentration | Reference |

| RAW264.7 Macrophages | LPS | iNOS Expression | Inhibition | 20-80 µM | [1] |

| RAW264.7 Macrophages | LPS | COX-2 Expression | Inhibition | 20-80 µM | [1] |

| RAW264.7 Macrophages | LPS | TNF-α Release | Inhibition | 20-80 µM | [1] |

| RAW264.7 Macrophages | LPS | IL-6 Release | Inhibition | 20-80 µM | [1] |

| RAW264.7 Macrophages | LPS | IL-1β Release | Inhibition | 20-80 µM | [1] |

| HMC-1 Mast Cells | PMACI | IL-1β Production | Significant Suppression | Not specified | [2] |

| HMC-1 Mast Cells | PMACI | IL-6 Production | Significant Suppression | Not specified | [2] |

| HMC-1 Mast Cells | PMACI | IL-8 Production | Significant Suppression | Not specified | [2] |

| HMC-1 Mast Cells | PMACI | TNF-α Production | Significant Suppression | Not specified | [2] |

| LPS-induced AKI Mice | LPS | Renal Dysfunction | Alleviation | Not specified | [4] |

| Xylene-induced ear edema in mice | Xylene | Edema | Inhibition | Not specified | [5] |

| LPS-induced endotoxic shock in mice | LPS | Mortality | Increased survival | Not specified | [5] |

Experimental Protocols:

-

Cell Culture and Treatment: RAW264.7 macrophages or HMC-1 mast cells are cultured in appropriate media. For inflammatory stimulation, cells are pre-treated with varying concentrations of this compound (e.g., 20-80 µM) for a specified time (e.g., 1 hour) before the addition of lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate and calcium ionophore A23187 (PMACI).[1][2]

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2]

-

Western Blot Analysis: To determine the expression of inflammatory proteins like iNOS and COX-2, and the phosphorylation of signaling proteins (e.g., IκB-α, MAPKs), cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[2][3]

-

Animal Models: For in vivo studies, models such as LPS-induced acute kidney injury, xylene-induced ear edema, and LPS-induced endotoxic shock in mice are utilized to assess the anti-inflammatory efficacy of this compound.[4][5]

Signaling Pathways:

This compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2][3] It has been shown to block the dimerization of Toll-like receptor 4 (TLR4), which is a key upstream event in the LPS-induced inflammatory cascade.[3][6]

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.[5][7]

Quantitative Data on Antioxidant Effects:

| Assay | Model | Effect | IC50 / Concentration | Reference |

| DPPH Radical Scavenging | Cell-free | Scavenging activity | Stronger than α-tocopherol | [7] |

| Superoxide Anion Radical Scavenging | Xanthine/Xanthine Oxidase | Scavenging activity | Stronger than α-tocopherol | [7] |

| Lipid Peroxidation | Rat Liver Microsomes (Ascorbic acid/Fe2+) | Inhibition | More potent than α-tocopherol | [7] |

| Lipid Peroxidation | Rat Liver Microsomes (ADP/NADPH/Fe3+) | Inhibition | More potent than α-tocopherol | [7] |

| Lipid Peroxidation | V79-4 cells (H2O2-induced) | Inhibition | 10 µg/ml | [5] |

Experimental Protocols:

-

DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.[7]

-

Xanthine/Xanthine Oxidase Assay: The scavenging of superoxide anion radicals generated by the xanthine/xanthine oxidase system is determined to assess the antioxidant capacity of the compound.[7]

-

Lipid Peroxidation Assay: The inhibitory effect on lipid peroxidation is evaluated in rat liver microsomes induced by pro-oxidants like ascorbic acid/Fe2+ or ADP/NADPH/Fe3+. The extent of lipid peroxidation is typically measured by the thiobarbituric acid reactive substances (TBARS) method.[7]

Neuroprotective Activity

This compound has demonstrated promising neuroprotective effects in models of neurodegenerative diseases, particularly those involving amyloid-β (Aβ) peptide toxicity.[8][9]

Quantitative Data on Neuroprotective Effects:

| Model | Treatment | Effect | Concentration | Reference |

| Aβ1-42-infused rats | Isoacteoside | Ameliorated cognitive deficits | 2.5, 5.0 mg/kg | [9] |

| Aβ1-42-infused rats | Isoacteoside | Decreased amyloid deposition | 2.5, 5.0 mg/kg | [9] |

| SH-SY5Y cells | Aβ1-42 | Restored cell viability | 25, 50 µg/mL | [9] |

| SH-SY5Y cells | Aβ1-42 | Decreased extracellular Aβ1-40 production | 25, 50 µg/mL | [9] |

Experimental Protocols:

-

In Vivo Model of Alzheimer's Disease: Amyloid-β peptide (1-42) is infused into the brains of rats to induce cognitive deficits and amyloid deposition. This compound is administered to these animals, and cognitive function is assessed using behavioral tests like the Morris water maze. Brain tissue is analyzed for amyloid plaque deposition.[8][9]

-

In Vitro Model of Aβ Cytotoxicity: Human neuroblastoma SH-SY5Y cells are treated with Aβ1-42 to induce cytotoxicity. The protective effect of this compound is evaluated by measuring cell viability using assays such as the MTT assay. The levels of Aβ in the cell culture medium and cell lysates are quantified by ELISA.[9][10]

Anticancer Activity

This compound has shown cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.[1][5]

Quantitative Data on Anticancer Effects:

| Cell Line | Effect | IC50 | Reference |

| OVCAR-3 (Ovarian Cancer) | Inhibition of proliferation, invasion, and migration | 15 µM | [1] |

| OVCAR-3 (Ovarian Cancer) | Induction of apoptosis and ROS generation | 7.5-30 µM | [5] |

Experimental Protocols:

-

Cell Viability Assay: The antiproliferative effect of this compound on cancer cells (e.g., OVCAR-3) is determined using methods like the MTT assay to calculate the half-maximal inhibitory concentration (IC50).[1]

-

Cell Cycle Analysis: Flow cytometry is used to analyze the cell cycle distribution of cancer cells treated with this compound to identify any cell cycle arrest.[1]

-

Apoptosis and ROS Detection: Apoptosis is assessed by methods such as Annexin V/PI staining, and the generation of reactive oxygen species (ROS) is measured using fluorescent probes.[1][5]

-

In Vivo Xenograft Model: The in vivo anticancer activity is evaluated by administering this compound to mice bearing tumors from human cancer cell xenografts and monitoring tumor growth.[5]

Signaling Pathways:

The anticancer activity of this compound in ovarian cancer cells is associated with the regulation of the AKT/PI3K/m-TOR signaling pathway.[1]

Structure-Activity Relationship

The pharmacological activities of phenylethanoid glycosides are closely linked to their chemical structures. The presence of catechol moieties is often associated with their antioxidant properties. The specific arrangement and type of sugar residues can also influence their biological effects. The absence of the rhamnose moiety in this compound, as compared to martynoside, likely alters its solubility, bioavailability, and interaction with biological targets, thereby modulating its pharmacological profile. Further comparative studies are warranted to fully elucidate the structure-activity relationship.

Conclusion and Future Directions

This compound (Isoacteoside) is a multifaceted natural compound with significant therapeutic potential. Its well-documented anti-inflammatory, antioxidant, neuroprotective, and anticancer properties make it a compelling candidate for further investigation and development. Future research should focus on comprehensive preclinical toxicology studies, pharmacokinetic profiling, and the exploration of its efficacy in a wider range of disease models. Furthermore, comparative studies with its rhamnosylated counterpart, martynoside, will provide valuable insights into the structure-activity relationships of this important class of natural products. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers to build upon in unlocking the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-inflammatory effects of isoacteoside from Abeliophyllum distichum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti‐inflammatory effects through blocking toll‐like receptor 4 dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway | PLOS One [journals.plos.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidative effects of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In-depth Technical Guide: Desrhamnosylmartynoside (CAS 136055-64-6)

To the Valued Researcher, Scientist, or Drug Development Professional,

This guide serves as a comprehensive resource on the phenylethanoid glycoside, Desrhamnosylmartynoside. Our objective is to furnish you with the most current and detailed technical information available to support your research and development endeavors.

Compound Identification

| Compound Name | This compound |

| CAS Number | 136055-64-6 |

| Molecular Formula | C25H30O11 |

| Molecular Weight | 506.5 g/mol |

| Synonyms | Calceolarioside B, Desrhamnosyl isoacteoside |

Physicochemical Properties

| Property | Value |

| Appearance | Solid powder |

| Purity | ≥98% (as offered by various suppliers) |

| Solubility | Soluble in DMSO, Methanol, Ethanol |

| Storage | Recommended storage at 2-8°C for up to 24 months. For stock solutions, aliquoting and storing at -20°C is advised for up to two weeks. |

Biological Activity and Potential Applications

Initial investigations and data from chemical suppliers suggest that this compound possesses noteworthy biological activities, positioning it as a compound of interest for further research.

Anti-inflammatory Activity

This compound is noted for its potential anti-inflammatory properties. While specific quantitative data from dedicated studies on this compound are not extensively available in publicly accessible literature, related compounds in the phenylethanoid glycoside class have demonstrated inhibition of pro-inflammatory mediators. The mechanism of action is hypothesized to involve the modulation of key signaling pathways implicated in inflammation.

Signaling Pathway Inhibition

There are indications that this compound may act as a signaling inhibitor. This suggests its potential to interfere with specific cellular communication cascades that are often dysregulated in various disease states. The precise pathways targeted by this compound are a critical area for future investigation.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not widely published. However, based on the suggested biological activities, the following are representative experimental workflows that could be adapted for its study.

Workflow for Investigating Anti-inflammatory Effects

Potential Therapeutic Effects of Desrhamnosylmartynoside: A Technical Whitepaper for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desrhamnosylmartynoside is a phenylethanoid glycoside, a class of natural compounds widely distributed in the plant kingdom, notably in species of the Lamiaceae family such as Marrubium vulgare (white horehound) and Galeopsis spp.[1][2] While direct experimental data on this compound is limited, its structural similarity to other well-studied phenylethanoid glycosides, such as isoacteoside and marruboside, suggests a strong potential for significant therapeutic effects, particularly in the realms of neuroprotection, anti-inflammatory action, and antioxidant activity.[3][4][5][6] This technical guide consolidates the available data on related phenylethanoid glycosides to infer the potential therapeutic profile of this compound, providing a foundation for future research and drug development.

Phenylethanoid glycosides are characterized by a hydroxyphenylethyl moiety linked to a β-glucopyranose, and they are known to possess a wide range of biological activities.[7] This document will delve into the potential neuroprotective and anti-inflammatory mechanisms, supported by quantitative data from in vitro and in vivo studies on analogous compounds, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Potential Neuroprotective Effects

The neuroprotective potential of phenylethanoid glycosides is a rapidly growing area of research, with promising implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms of action center on the mitigation of oxidative stress and the modulation of inflammatory pathways within the central nervous system.

In Vitro Evidence of Neuroprotection

Studies on phenylethanoid glycosides (PhGs) have demonstrated significant neuroprotective effects in cellular models of neurodegeneration. For instance, PhGs have been shown to protect PC12 cells, a common model for neuronal cells, from injury induced by hydrogen peroxide (H₂O₂) and β-amyloid peptide (Aβ)₁₋₄₂, key players in Alzheimer's disease pathology.[3]

Table 1: Neuroprotective Effects of Phenylethanoid Glycosides (PhGs) on PC12 Cells

| Treatment Group | Concentration | Cell Viability (%) | LDH Release (% of Control) | MDA Content (% of Control) | Reference |

| Control | - | 100 | 100 | 100 | [3] |

| Aβ₁₋₄₂ (0.5 µM) | - | ~60 | >150 | >150 | [3] |

| PhGs + Aβ₁₋₄₂ | 5 µg/mL | Increased | Decreased | Decreased | [3] |

| PhGs + Aβ₁₋₄₂ | 25 µg/mL | Increased | Decreased | Decreased | [3] |

| PhGs + Aβ₁₋₄₂ | 50 µg/mL | Increased | Decreased | Decreased | [3] |

| H₂O₂ (25 µM) | - | ~50 | >200 | >200 | [3] |

| PhGs + H₂O₂ | 5 µg/mL | Increased | Decreased | Decreased | [3] |

| PhGs + H₂O₂ | 25 µg/mL | Increased | Decreased | Decreased | [3] |

| PhGs + H₂O₂ | 50 µg/mL | Increased | Decreased | Decreased | [3] |

Note: "Increased" and "Decreased" indicate a statistically significant change compared to the injury group (Aβ₁₋₄₂ or H₂O₂ alone).

In Vivo Evidence of Neuroprotection

In vivo studies using animal models of Parkinson's disease have further substantiated the neuroprotective effects of related compounds. Marrubiin, a diterpenoid lactone also found in Marrubium vulgare, has demonstrated the ability to mitigate the neurotoxic effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound that induces Parkinson's-like symptoms in rodents.[5][8]

Table 2: Neuroprotective Effects of Marrubiin in an MPTP-Induced Parkinson's Disease Model in Rats

| Parameter | MPTP-Treated Group | Marrubiin + MPTP-Treated Group | Reference |

| Cognitive Performance | Significantly Abnormal | Near Normal Restoration | [5] |

| Motor Function (Rotarod, Grip Strength) | Significantly Abnormal | Near Normal Restoration | [5] |

| Striatal Dopamine Levels | Significantly Reduced | Significantly Reversed to Near Normalcy | [5] |

| Oxidative Stress Markers (LPO, PCC) | Significantly Increased | Significantly Reversed to Near Normalcy | [5] |

| Antioxidant Enzyme Levels (SOD, CAT, GPX) | Significantly Reduced | Significantly Reversed to Near Normalcy | [5] |

| Neuroinflammatory Markers (TNF-α, IL-1β, IL-6) | Significantly Increased | Significantly Reversed to Near Normalcy | [5] |

Potential Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of many diseases, including neurodegenerative disorders. Phenylethanoid glycosides have demonstrated potent anti-inflammatory properties through the modulation of key signaling pathways.

In Vitro Anti-inflammatory Activity

Extracts from Marrubium vulgare containing phenylethanoid glycosides have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[4][9] Furthermore, the related phenylethanoid glycoside, isoacteoside, has been shown to exert anti-inflammatory effects by directly targeting the Toll-like receptor 4 (TLR4) signaling pathway.[6]

Table 3: Anti-inflammatory Effects of Marrubium vulgare Extract and Isoacteoside

| Compound/Extract | Assay | Key Findings | Reference |

| Marrubium vulgare Extract | COX-2 Inhibition | IC₅₀ value of 619.15 µg/mL | [10] |

| Isoacteoside | LPS-induced inflammation in macrophages | Suppressed COX-2, iNOS, TNF-α, IL-6, and IL-1β expression | [6] |

| Isoacteoside | LPS-induced endotoxic shock in mice | Increased survival rate | [6] |

| Isoacteoside | Xylene-induced ear edema in mice | Effectively inhibited edema | [6] |

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of phenylethanoid glycosides are mediated through the inhibition of pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of the inflammatory response. Isoacteoside has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, and blocking the nuclear translocation of the p65 subunit.[6]

The MAPK family of proteins (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Isoacteoside has been demonstrated to inhibit the phosphorylation of p38 and JNK, thereby suppressing the activation of the AP-1 transcription factor, which is involved in the expression of inflammatory genes.[6]

Potential Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a major contributor to cellular damage and the pathogenesis of numerous diseases. Phenylethanoid glycosides are potent antioxidants.

In Vitro Antioxidant Activity

Extracts of Marrubium vulgare rich in phenylethanoid glycosides have demonstrated significant radical-scavenging activity in various in vitro assays.

Table 4: Antioxidant Activity of Marrubium vulgare Extract

| Assay | IC₅₀ Value (µg/mL) | Reference |

| DPPH• Radical Scavenging | 77.62% inhibition at 100 µg/mL | [4] |

| NO• Radical Scavenging | 531.66 | [10] |

| ABTS•+ Radical Scavenging | 117.51 | [4] |

| H₂O₂ Scavenging | 143.10 | [4] |

| Linoleic Acid Oxidation Inhibition | 114.72 | [4] |

| Iron (Fe²⁺) Chelation | 164.19 | [4] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the therapeutic effects of phenylethanoid glycosides and related compounds. These protocols can serve as a template for future investigations into the specific activities of this compound.

Neuroprotection Assays

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Neuronal Injury:

-

MTT Assay for Cell Viability: Cells are incubated with MTT solution (5 mg/mL) for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

LDH Release Assay: Lactate dehydrogenase (LDH) released into the culture medium is measured using a commercial LDH cytotoxicity assay kit.

-

MDA Assay: Malondialdehyde (MDA) levels in cell lysates are determined using a thiobarbituric acid reactive substances (TBARS) assay kit.

Anti-inflammatory Assays

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

LPS-induced Inflammation: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent.

-

ELISA for Cytokines: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using specific ELISA kits.

-

Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-p38, p-JNK, IκBα, p65) are determined by Western blotting using specific primary and secondary antibodies.

Antioxidant Assays

-

DPPH Radical Scavenging Assay: The scavenging activity is measured by the decrease in absorbance of a DPPH• solution at 517 nm after the addition of the test compound.

-

ABTS Radical Scavenging Assay: The scavenging activity is determined by the reduction of the ABTS•+ radical, measured by the decrease in absorbance at 734 nm.

-

NO Radical Scavenging Assay: The scavenging of nitric oxide radical generated from sodium nitroprusside is measured at 546 nm.

-

H₂O₂ Scavenging Assay: The scavenging of hydrogen peroxide is determined by measuring the decrease in H₂O₂ concentration, often using a colorimetric method.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is currently lacking, the substantial body of research on the broader class of phenylethanoid glycosides provides a strong rationale for its investigation as a potential therapeutic agent. The consistent demonstration of neuroprotective, anti-inflammatory, and antioxidant properties among its structural analogs suggests that this compound is a promising candidate for drug discovery and development, particularly for diseases with inflammatory and oxidative stress components, such as neurodegenerative disorders.

Future research should focus on the isolation and purification of this compound to enable direct in vitro and in vivo evaluation of its biological activities. Elucidating its specific molecular targets and mechanisms of action will be crucial for its development as a novel therapeutic. The experimental protocols and signaling pathways outlined in this guide provide a solid framework for initiating such investigations.

References

- 1. anale.agro-craiova.ro [anale.agro-craiova.ro]

- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics [mdpi.com]

- 3. Synanthropic Plants as an Underestimated Source of Bioactive Phytochemicals: A Case of Galeopsis bifida (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synanthropic Plants as an Underestimated Source of Bioactive Phytochemicals: A Case of Galeopsis bifida (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Desrhamnosylmartynoside: A Comprehensive Technical Review of its Anti-Hepatitis B Virus and Hepatoprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desrhamnosylmartynoside, more accurately identified in the scientific literature as des(rhamnosyl) verbascoside , is a phenylethanoid glycoside that has demonstrated significant potential as an antiviral and hepatoprotective agent. This technical guide provides an in-depth review of the existing literature, focusing on its biological activities against the Hepatitis B virus (HBV) and its protective effects on liver cells. The information presented herein is compiled from peer-reviewed studies, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through described signaling pathways.

Quantitative Biological Activity

The biological activities of des(rhamnosyl) verbascoside have been quantified in several key studies. The following tables summarize the cytotoxic effects, anti-HBV efficacy, and hepatoprotective capacity of this compound.

Table 1: Cytotoxicity of des(rhamnosyl) verbascoside

| Cell Line | Assay | Parameter | Value | Reference |

| HepG2.2.15 | MTT | CC₅₀ (50% cytotoxic concentration) | 351.20 ± 33.55 µg/mL | [1] |

Table 2: In Vitro Anti-Hepatitis B Virus (HBV) Activity of des(rhamnosyl) verbascoside

| Parameter | Cell Line | Concentration (µg/mL) | Inhibition (%) | IC₅₀ (µg/mL) | Reference |

| HBsAg Secretion | HepG2.2.15 | 15.63 | 25.3 | 4.02 (as hydroxytyrosol) | [1] |

| 31.25 | 48.7 | ||||

| 62.5 | 65.4 | ||||

| HBeAg Secretion | HepG2.2.15 | 15.63 | 21.9 | 5.19 (as hydroxytyrosol) | [1] |

| 31.25 | 45.1 | ||||

| 62.5 | 62.8 | ||||

| HBV DNA Replication (Supernatant) | HepG2.2.15 | 3.2 | 10.29 (Day 3), 30.65 (Day 6), 52.93 (Day 9) | Not Reported | [1] |

| 6.4 | 20.40 (Day 3), 40.58 (Day 6), 62.53 (Day 9) | ||||

| 12.8 | 30.48 (Day 3), 62.30 (Day 6), 75.99 (Day 9) | ||||

| HBV DNA Replication (Intracellular) | HepG2.2.15 | 12.8 | 66.33 | Not Reported | [1] |

| HBx Protein Expression | HepG2.2.15 | Dose-dependent downregulation | Not Quantified | Not Reported | [2][3] |

Table 3: Hepatoprotective Effect of des(rhamnosyl) verbascoside

| Cell Line | Inducing Agent | Concentration (µg/mL) | Cell Survival Rate (%) | Reference |

| HL-7702 | H₂O₂ | High Dose | 85.25 | [3] |

Experimental Protocols

This section details the methodologies employed in the key studies to evaluate the biological activities of des(rhamnosyl) verbascoside.

Cell Culture and Cytotoxicity Assay

-

Cell Lines:

-

HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with the HBV genome, which continuously produces HBV particles.

-

HL-7702 cells: A normal human liver cell line.

-

-

Culture Conditions: Cells are typically cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of des(rhamnosyl) verbascoside for a specified period (e.g., 72 hours).

-

After incubation, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.[1]

-

Anti-Hepatitis B Virus (HBV) Assays

-

Measurement of HBsAg and HBeAg Secretion (ELISA):

-

HepG2.2.15 cells are treated with different concentrations of des(rhamnosyl) verbascoside.

-

The cell culture supernatant is collected at specific time points.

-

The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

The 50% inhibitory concentration (IC₅₀) is determined.

-

-

Quantification of HBV DNA (qPCR):

-

Total DNA is extracted from both the cell culture supernatant and the treated HepG2.2.15 cells.

-

The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.

-

The inhibition of HBV DNA replication is calculated by comparing the DNA levels in treated cells to untreated controls.

-

-

Western Blot for HBx Protein Expression:

-

HepG2.2.15 cells are treated with des(rhamnosyl) verbascoside.

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the HBV X protein (HBx).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands indicates the level of HBx protein expression.[2][3]

-

Hepatoprotective Effect Assay

-

Hydrogen Peroxide (H₂O₂)-Induced Injury Model:

-

HL-7702 cells are seeded in 96-well plates.

-

The cells are pre-treated with des(rhamnosyl) verbascoside for a certain period.

-

Subsequently, the cells are exposed to a cytotoxic concentration of H₂O₂ to induce oxidative stress and cell injury.

-

Cell viability is assessed using the MTT assay as described above.

-

An increase in cell viability in the presence of des(rhamnosyl) verbascoside indicates a hepatoprotective effect.[3]

-

Signaling Pathways and Mechanism of Action

A quantitative proteomics study on HepG2.2.15 cells treated with des(rhamnosyl) verbascoside revealed significant changes in the expression of proteins involved in several key cellular processes. These findings provide insights into the potential mechanism of its anti-HBV activity.

The study identified 300 differentially expressed proteins, with 109 being upregulated and 191 downregulated. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses indicated that these proteins are primarily involved in:

-

DNA replication and repair: A significant downregulation of proteins essential for DNA synthesis, such as DNA primase subunits (PRIM1, PRIM2) and DNA polymerase subunits (POLA1, POLD1, POLD2, POLD3, POLE), was observed. This directly suggests an inhibitory effect on HBV replication. The DNA repair factor ERCC2 was also downregulated.

-

Metabolism: Changes were noted in proteins related to metabolic pathways.

-

Genetic Information Processing: Alterations in proteins involved in transcription and translation were identified.

-

Cell Proliferation and Signaling: The upregulation of Hepatocyte Growth Factor (HGF) and Sortilin 1 (SORT1), and the downregulation of Syndecan 1 (SDC1) and Laminin Subunit Gamma 1 (LAMC1) suggest modulation of cellular signaling and adhesion pathways that could impact viral infection and persistence.

Experimental Workflow and Proposed Mechanism